molecular formula C4H10Cl2Si B100586 Isopropylmethyldichlorosilane CAS No. 18236-89-0

Isopropylmethyldichlorosilane

Cat. No.: B100586
CAS No.: 18236-89-0
M. Wt: 157.11 g/mol
InChI Key: IPIWUBVZCIGHAC-UHFFFAOYSA-N
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Description

Isopropylmethyldichlorosilane is an organosilicon compound with the molecular formula C4H10Cl2Si. It is a clear, colorless liquid known for its reactivity and versatility in various chemical processes. This compound is primarily used as an intermediate in the synthesis of other organosilicon compounds and has applications in materials science, polymer chemistry, and other industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylmethyldichlorosilane can be synthesized through the direct chlorination of isopropylmethylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Müller-Rochow process, which is widely used for the synthesis of various chlorosilanes. This process includes the reaction of methylchlorosilanes with isopropyl chloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Isopropylmethyldichlorosilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Reducing Agents: Lithium aluminum hydride.

    Hydrolysis Conditions: Aqueous medium, often at room temperature.

Major Products Formed:

    Organosilicon Derivatives: Formed through substitution reactions.

    Silanols: Formed through hydrolysis.

    Isopropylmethylsilane: Formed through reduction.

Comparison with Similar Compounds

Uniqueness: Isopropylmethyldichlorosilane is unique due to its specific reactivity profile, which allows for the selective formation of isopropyl-substituted organosilicon compounds. This selectivity is advantageous in the synthesis of specialized polymers and materials that require precise control over their chemical structure and properties.

Properties

IUPAC Name

dichloro-methyl-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIWUBVZCIGHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334057
Record name Isopropylmethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18236-89-0
Record name Isopropylmethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(methyl)isopropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylmethyldichlorosilane
Reactant of Route 2
Isopropylmethyldichlorosilane
Reactant of Route 3
Isopropylmethyldichlorosilane
Reactant of Route 4
Isopropylmethyldichlorosilane

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